molecular formula C8H4ClN3 B1419124 5-chloro-1H-indazole-3-carbonitrile CAS No. 29646-35-3

5-chloro-1H-indazole-3-carbonitrile

Cat. No. B1419124
CAS RN: 29646-35-3
M. Wt: 177.59 g/mol
InChI Key: QMIBICADHKQAJK-UHFFFAOYSA-N
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Description

5-chloro-1H-indazole-3-carbonitrile is an important pharmaceutical intermediate used in the construction of active drug molecules . It has a molecular formula of C8H4ClN3 .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-chloro-1H-indazole-3-carbonitrile, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis procedure for 1H-indazole-3-carbonitrile has been described, which involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by a Cu(OAc)2-catalyzed reaction to form an N–N bond .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-indazole-3-carbonitrile consists of a 1H-indazole ring substituted with a chlorine atom at the 5th position and a carbonitrile group at the 3rd position .


Chemical Reactions Analysis

5-chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions. For instance, it can be used as a precursor in the synthesis of other indazole derivatives .


Physical And Chemical Properties Analysis

5-chloro-1H-indazole-3-carbonitrile has a molecular weight of 177.59 . It has a predicted boiling point of 403.0±25.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its pKa is predicted to be 9.67±0.40 .

Scientific Research Applications

Synthesis of Indazoles

  • Field : Organic Chemistry
  • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
  • Method : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results : These methods have been used to produce a wide variety of 1H-indazoles in good to excellent yields .

Inhibition of Cell Growth

  • Field : Medicinal Chemistry
  • Application : A compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth .
  • Method : The specific method of application or experimental procedure was not detailed in the source .
  • Results : The compound was very effective against colon and melanoma cell lines, with GI50 values in the 0.041–33.6 μM range, and a mean GI50 of 1.90 μM .

Safety And Hazards

5-chloro-1H-indazole-3-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indazole derivatives, including 5-chloro-1H-indazole-3-carbonitrile, continue to be of interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential applications in various therapeutic areas .

properties

IUPAC Name

5-chloro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBICADHKQAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659462
Record name 5-Chloro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-indazole-3-carbonitrile

CAS RN

29646-35-3
Record name 5-Chloro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-indazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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